Synthesis of 2-Vinylbenzoic Acid: High-Yield Access via Deoxygenative Route
The ortho-vinyl substitution pattern enables a unique, high-yielding synthetic route not applicable to the para-isomer. A palladium-catalyzed ortho-halogen-induced deoxygenative approach provides 2-vinylbenzoic acid from readily available alkyl aryl ketones. This method circumvents challenges associated with traditional vinylation techniques and yields the target compound in excellent yields [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Yield up to 90% |
| Comparator Or Baseline | Traditional alkyllithium addition to 2-vinylbenzoic acid (yield: 19%) |
| Quantified Difference | Up to 71 percentage point yield improvement |
| Conditions | Palladium-catalyzed deoxygenation vs. stoichiometric alkyllithium addition |
Why This Matters
The availability of a high-yield, scalable synthetic route enhances commercial viability and ensures reliable supply for large-scale applications.
- [1] Ram S, Sharma AK, Chauhan AS, Das P. (2020). Palladium-catalyzed ortho-halogen-induced deoxygenative approach of alkyl aryl ketones to 2-vinylbenzoic acids. Chem Commun, 56(73):10674-10677. View Source
